Deschloroetizolam
Overview
Description
Deschloroetizolam is a novel psychoactive substance belonging to the thienodiazepine class. It is structurally similar to etizolam, differing by the absence of a chlorine atom at the 2’ position on the phenyl ring. This compound exhibits depressant, anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects .
Mechanism of Action
- Unlike classic benzodiazepines (BZDs), Deschloroetizolam has a unique structure: it replaces the benzene ring with a thiophene ring and fuses a triazole ring to the diazepine ring .
- By binding to the BZD-binding site, this compound facilitates the transmission of inhibitory signals mediated by GABA .
- It increases the frequency of the chlorine ion pore opening on GABA A receptors, leading to its depressant and anxiolytic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Deschloroetizolam, like benzodiazepines, binds to modulatory sites on the GABA receptors . This interaction enhances the effect of GABA (gamma-aminobutyric acid), a major inhibitory neurotransmitter in the central nervous system .
Cellular Effects
This compound has been shown to produce depressant, anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects . These effects are likely due to its interaction with GABA receptors, which play a key role in neuronal excitability and muscle tone .
Molecular Mechanism
This compound, similar to other benzodiazepines, increases the transmission of GABAergic signals and enhances GABA-induced Cl− currents . This is achieved by binding to the benzodiazepine-binding site, which is located over the interface between the alpha and gamma subunits of the GABA receptors .
Temporal Effects in Laboratory Settings
It is known that the compound has a relatively fast onset of action and symptomatic relief .
Dosage Effects in Animal Models
For instance, low doses can reduce anxiety, while higher doses can induce sleep .
Metabolic Pathways
This compound is metabolized in the liver, similar to other benzodiazepines
Transport and Distribution
It is known that benzodiazepines are lipophilic and can easily cross cell membranes .
Subcellular Localization
Given its lipophilic nature and its interaction with GABA receptors, it is likely that it localizes to the cell membrane where GABA receptors are located .
Preparation Methods
Deschloroetizolam can be synthesized through various synthetic routes. One common method involves the cyclization of a thiophene ring with a diazepine ring. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Deschloroetizolam undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of hydroxylated derivatives.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce this compound to its corresponding amine.
Scientific Research Applications
Deschloroetizolam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: this compound is studied for its effects on the central nervous system, particularly its interaction with GABA receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not currently approved for medical use.
Industry: It is used in the development of new psychoactive substances and as a tool in forensic toxicology
Comparison with Similar Compounds
Deschloroetizolam is closely related to other thienodiazepines such as:
Etizolam: Similar in structure but with a chlorine atom at the 2’ position.
Triazolam: Another thienodiazepine with similar pharmacological effects.
Alprazolam: A benzodiazepine with a similar mechanism of action but different chemical structure. This compound is unique due to its lack of a chlorine atom, which affects its potency and duration of action compared to its analogs
Properties
IUPAC Name |
4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOBORXCOGMHSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032639 | |
Record name | Deschloroetizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40054-73-7 | |
Record name | 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40054-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deschloroetizolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deschloroetizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESCHLOROETIZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HF7J354D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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